molecular formula C20H27N5O2S2 B2506137 2-((5-(4-(4-(tert-butyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide CAS No. 1105199-54-9

2-((5-(4-(4-(tert-butyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide

Cat. No. B2506137
CAS RN: 1105199-54-9
M. Wt: 433.59
InChI Key: SFNZIMLDZBNFDQ-UHFFFAOYSA-N
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Description

The compound "2-((5-(4-(4-(tert-butyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide" is a novel molecule that appears to be related to a class of compounds with potential antitumor and anti-inflammatory activities. The related compounds have been synthesized and evaluated for their biological activities, particularly focusing on their antitumor properties against human cervical and lung cancer cell lines, as well as their anti-inflammatory properties as COX-2 inhibitors .

Synthesis Analysis

The synthesis of related compounds involves a two-step chemical process. Initially, different amino benzothiazoles are chloroacetylated, followed by a reaction with substituted piperazines in the presence of a base to yield N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs . The structures of these synthesized compounds are characterized using techniques such as 1H NMR, 13C NMR, and elemental analysis .

Molecular Structure Analysis

The molecular structure of the related compounds includes a benzothiazole ring and a piperazine moiety, which are common features in the class of compounds being studied. The presence of a tert-butyl group is noted for its potential influence on the molecule's biological activity . The molecular docking studies provide insights into the binding interactions of these compounds with the COX-2 enzyme, which is crucial for understanding their mechanism of action as anti-inflammatory agents .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for their biological activity. The chloroacetylation step and subsequent reaction with substituted piperazines suggest a degree of customization in the synthesis process, allowing for the creation of a variety of analogs with potentially different biological activities .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the related compounds exhibit potent antiproliferative activity, which could be attributed to their physical and chemical characteristics. The antitumor activity is demonstrated through the inhibition of cell proliferation in cancer cell lines, and the anti-inflammatory activity is evaluated using the carrageenan-induced paw edema method . The toxicity of these compounds is also assessed by evaluating their ulcerogenic potential, which is an important aspect of their chemical properties .

Scientific Research Applications

Synthesis and Biological Activities

A study by Xia (2015) focused on the synthesis of novel 1,3,4-thiadiazole amide compounds containing piperazine, which share structural similarities with the specified compound. These compounds exhibited inhibitory effects against specific bacteria and showed antiviral activity against tobacco mosaic virus, highlighting their potential in agricultural and pharmaceutical applications Z. Xia, (2015).

Antimicrobial Evaluation

Hamama et al. (2017) explored the antimicrobial properties of novel 5-Phenyl-5H-thiazolo[4,3-b][1,3,4]thiadiazole systems, indicating the potential of thiadiazole derivatives, including structures similar to the specified compound, in combating microbial infections W. Hamama, Mona E. Ibrahim, H. Raoof, H. Zoorob, (2017).

Antitumor Activity

A study by Wu et al. (2017) demonstrated that certain N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides, which resemble the core structure of the specified compound, showed significant antiproliferative activity against cancer cell lines. This suggests a potential application in cancer therapy Zhilin Wu, Na Ding, Yuting Tang, Jiao Ye, Junmei Peng, A. Hu, (2017).

properties

IUPAC Name

2-[[5-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2S2/c1-20(2,3)15-7-5-14(6-8-15)17(27)24-9-11-25(12-10-24)18-22-23-19(29-18)28-13-16(26)21-4/h5-8H,9-13H2,1-4H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNZIMLDZBNFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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